molecular formula C31H39FN2O8 B12465703 N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid

N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid

Cat. No.: B12465703
M. Wt: 586.6 g/mol
InChI Key: MTPOECCHJLVVGO-UHFFFAOYSA-N
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Description

N-[(2E)-3-(2-Fluorophenyl)-2-Methylprop-2-en-1-yl]-3,4,5-Trimethoxy-N-[2-(1-Methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid (hereafter referred to as the target compound) is a high-affinity small-molecule agonist for the atypical chemokine receptor ACKR3 (also known as CXCR7) . Its synthesis and pharmacological characterization have been detailed in recent studies, where it was radiolabeled ([³H]VUF15485) for receptor binding assays. Key structural features include:

  • A 3,4,5-trimethoxybenzamide core.
  • A (2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl substituent, which confers rigidity and stereospecificity due to the E-configuration.
  • A 1-methylpyrrolidin-2-yl ethyl group, contributing to lipophilicity and receptor interaction.
  • Fumaric acid as a counterion, enhancing solubility and stability .

This compound’s design leverages fluorinated aromatic systems and heterocyclic amines, common motifs in pharmaceuticals for optimizing metabolic stability and target affinity.

Properties

Molecular Formula

C31H39FN2O8

Molecular Weight

586.6 g/mol

IUPAC Name

but-2-enedioic acid;N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide

InChI

InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)

InChI Key

MTPOECCHJLVVGO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Compound 1 : (E)-N-(tert-Butyl)-3-(2-Fluorophenyl)-2-[(4-Nitrophenyl)carbonylamino]prop-2-enamide
  • Key Features :
    • Contains a 2-fluorophenyl group and 4-nitrobenzamide core.
    • tert-Butyl substituent replaces the pyrrolidine moiety.
    • E-configuration critical for maintaining planar geometry.
  • Comparison :
    • The absence of a heterocyclic amine (e.g., pyrrolidine) likely reduces receptor specificity compared to the target compound.
    • The nitro group may increase electron-withdrawing effects, altering binding kinetics .
Compound 2 : 4-Methoxy-N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}benzamide
  • Key Features :
    • 4-Methoxybenzamide core with a piperidine ethyl side chain.
    • Lacks fluorine substitution.
  • The methoxy group at the para-position (vs. 3,4,5-trimethoxy in the target compound) reduces electron-donating capacity .
Compound 3 : Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide)
  • Key Features :
    • 2,4-Difluorophenyl and pyridinecarboxamide groups.
    • Used as a herbicide.
  • Comparison: Demonstrates how fluorinated benzamides are leveraged in agrochemicals for stability and lipid membrane penetration. The trifluoromethylphenoxy group enhances hydrophobicity, unlike the target compound’s polar trimethoxybenzamide .

Functional Analogues with Heterocyclic Amines

Compound 4 : (2E)-N-Methoxy-N-Methyl-3-(3,4,5-Trimethoxyphenyl)prop-2-enamide
  • Key Features :
    • Shares the 3,4,5-trimethoxyphenyl motif.
    • N-Methoxy-N-methylamide substituent instead of dual N-alkylation.
  • Comparison :
    • The simplified amide structure reduces steric bulk but may diminish receptor selectivity.
    • Lacks the fluorophenyl-propenyl group critical for ACKR3 binding in the target compound .

Comparative Data Table

Feature Target Compound Compound 1 Compound 2 Compound 3
Core Structure 3,4,5-Trimethoxybenzamide 4-Nitrobenzamide 4-Methoxybenzamide Pyridinecarboxamide
Fluorine Substitution 2-Fluorophenyl 2-Fluorophenyl None 2,4-Difluorophenyl
Heterocyclic Amine 1-Methylpyrrolidin-2-yl ethyl tert-Butyl 1-Methylpiperidin-2-yl ethyl None
Key Functional Groups E-Configured propenyl, fumaric acid E-Configured propenyl, nitro Methoxy, piperidine Trifluoromethylphenoxy
Application ACKR3 agonist (pharmaceutical) Undisclosed (likely intermediate) Structural analog (research) Herbicide (agrochemical)

Research Findings and Implications

  • Stereochemistry: The E-configuration in the target compound and Compound 1 ensures optimal spatial alignment for receptor binding, a feature absent in non-rigid analogs .
  • Solubility Enhancement : Fumaric acid in the target compound improves bioavailability compared to neutral analogs like Compound 2 .
  • 1-Methylpyrrolidine offers a balance of lipophilicity and hydrogen-bonding capacity vs. piperidine in Compound 2 .

Notes

Synthetic Challenges : The target compound’s dual N-alkylation requires precise regiocontrol, contrasting with simpler amides like Compound 4 .

Fluorine’s Role : Fluorine in the 2-fluorophenyl group reduces metabolic degradation, a common strategy in both pharmaceuticals (target compound) and agrochemicals (Compound 3) .

Future Directions: Structural hybrids (e.g., combining the target’s pyrrolidine with Compound 3’s trifluoromethyl group) could yield novel ACKR3 modulators with enhanced properties.

Biological Activity

N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide; fumaric acid is a synthetic compound with a complex structure that includes a fluorophenyl group and a trimethoxybenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C31H39FN2O8
  • Molecular Weight : 586.6 g/mol
  • IUPAC Name : N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide

Biological Activity Overview

The biological activity of this compound is primarily centered around its interactions with various biological targets, including enzymes and receptors. Recent studies have highlighted its potential as an antitumor agent and its role in modulating cellular pathways associated with cancer and inflammation.

Antitumor Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's structural features, particularly the fluorophenyl group, are believed to enhance its binding affinity to target proteins involved in tumor growth regulation.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using several assays, including the DPPH radical scavenging test. Results indicate that it possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The precise mechanism by which N-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with cancer progression.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Cell Study : A study involving MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2065
    5030
  • Antioxidant Activity Evaluation : In a DPPH assay, the compound demonstrated significant radical scavenging activity comparable to standard antioxidants.
    SampleDPPH Scavenging Activity (%)
    Control (Ascorbic Acid)95
    Compound (50 µM)78
    Compound (100 µM)88

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